molecular formula C8H9N3O5 B1227162 DB28

DB28

Cat. No.: B1227162
M. Wt: 227.17 g/mol
InChI Key: HLVBXSGXJVQJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of DB28 involves specific synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further experiments or formulations. Industrial production methods for this compound are not widely documented, but the compound is typically synthesized for research purposes under controlled laboratory conditions.

Chemical Reactions Analysis

DB28 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermal oxidation of metals in this compound can result in the formation of different color nuances due to the heat released by the chemical reactions .

Scientific Research Applications

DB28 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and mechanisms of MR1 ligands. In biology, this compound is utilized to investigate the activation and inhibition of MAIT cells, which play a crucial role in the immune response . In medicine, this compound’s potential therapeutic applications are being explored, particularly in the context of immune modulation and disease treatment. Additionally, this compound has industrial applications in the development of new materials and compounds for various technological advancements .

Mechanism of Action

The mechanism of action of DB28 involves its interaction with MR1, a molecule that plays a key role in the immune system. This compound competitively inhibits the activation of MAIT cells by agonist ligands, leading to a decrease in MR1 cell surface expression . This inhibition is crucial for modulating the immune response and has potential therapeutic implications for diseases involving immune dysregulation.

Comparison with Similar Compounds

DB28 is unique in its specific interaction with MR1 and its ability to modulate MAIT cell activation. Similar compounds include other MR1 ligands that also target the same pathway but may differ in their efficacy and specificity. Some of these similar compounds include other nitrogen-containing heterocyclic compounds that have been studied for their therapeutic potential . this compound stands out due to its novel structure and unique mechanism of action.

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16)

InChI Key

HLVBXSGXJVQJGW-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.